Tetrahydrothiopyran-4-one (CAS: 1072-72-6) is a versatile six-membered heterocyclic ketone characterized by the presence of a sulfur heteroatom opposite the carbonyl group. In industrial and laboratory settings, it serves as a critical five-carbon building block for the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Compared to its carbon and oxygen analogs, the sulfur atom imparts distinct electronic properties, polarizability, and conformational dynamics, making it a highly specialized synthon. Its dual reactivity—at both the carbonyl center and the oxidizable sulfur atom—renders it an invaluable precursor for complex molecular architectures and stimuli-responsive systems [1].
Attempting to substitute tetrahydrothiopyran-4-one with cheaper, more common analogs like cyclohexanone or tetrahydropyran-4-one fundamentally alters both chemical reactivity and biological performance. The sulfur atom significantly increases the field effect when oxidized, drastically enhancing the electrophilicity of the carbonyl carbon in catalytic applications [1]. Furthermore, in medicinal chemistry, the sulfur heteroatom alters the lipophilicity, hydrogen-bonding capacity, and binding pocket interactions of the resulting scaffold. Consequently, generic substitution typically leads to a complete loss of specific redox-triggered reactivity, sharp declines in target binding affinity, and the failure of downstream multi-step syntheses that rely on the unique stereoelectronic profile of the thiopyran ring [1].
In organocatalytic epoxidation, the choice of the ketone catalyst drastically impacts reaction kinetics. Tetrahydrothiopyran-4-one can be oxidized in situ to a sulfone ketone, which exhibits a massive field effect that increases the electrophilicity of the carbonyl carbon. Compared to cyclohexanone and tetrahydropyran-4-one, the thiopyranone-derived catalyst drives the epoxidation of trans-stilbene to completion in just 2–3 minutes, whereas the carbon and oxygen analogs exhibit significantly slower hydration and epoxidation rates [1]. This unique heteroatom effect allows for highly efficient, large-scale metal-free epoxidations.
| Evidence Dimension | Epoxidation reaction time (trans-stilbene) |
| Target Compound Data | 2–3 minutes (via in situ sulfone formation) |
| Comparator Or Baseline | Cyclohexanone and tetrahydropyran-4-one |
| Quantified Difference | Drastic reduction in reaction time due to enhanced field effect |
| Conditions | Room temperature, 5 mol% ketone catalyst, Oxone as terminal oxidant |
Enables chemists to perform rapid, large-scale, metal-free epoxidations using a commercially available, bench-stable ketone precursor.
When designing bioactive scaffolds, substituting the central ring can dictate target affinity. In a study of curcumin analogues targeting prostate cancer cells (CWR-22Rv1), compounds utilizing a tetrahydrothiopyran-4-one linker demonstrated substantially higher growth inhibitory activity than those using cyclohexanone, cyclopentanone, or tetrahydropyran-4-one linkers [1]. The introduction of the sulfur heteroatom significantly enhanced the inhibitory effect on androgen receptor (AR) activation, proving that the thiopyranone core is not interchangeable with its oxygen or carbon counterparts in optimizing drug potency.
| Evidence Dimension | Inhibitory potency against prostate cancer cell growth and AR activation |
| Target Compound Data | Highest potency (FN group, thiopyranone linker) |
| Comparator Or Baseline | Cyclohexanone (AN) and tetrahydropyran-4-one (EN) linkers |
| Quantified Difference | Superior IC50 and AR inhibition profiles for the sulfur-containing linker |
| Conditions | In vitro CWR-22Rv1 human prostate cancer cell assays |
Validates the procurement of the sulfur-containing ketone over cheaper carbon analogs to maximize hit-to-lead success rates in oncology drug discovery.
In industrial API synthesis, downstream purification often dictates process viability. Tetrahydrothiopyran-4-one has been successfully utilized as a highly efficient five-carbon source for the scalable synthesis of the FDA-approved analgesic (±)-tapentadol[1]. By leveraging this specific precursor, process chemists achieved an overall yield of approximately 37% across the multi-step synthesis without requiring any column chromatography. The ability to isolate intermediates via simple extraction and crystallization makes this compound highly superior to alternative linear precursors that necessitate costly and solvent-intensive chromatographic purification.
| Evidence Dimension | Purification requirements and overall yield |
| Target Compound Data | ~37% overall yield with 0 column chromatography steps |
| Comparator Or Baseline | Traditional linear 5-carbon precursors |
| Quantified Difference | Complete elimination of chromatographic purification |
| Conditions | Multi-step API synthesis at the 100-gram scale |
Directly lowers solvent consumption and downstream processing costs in large-scale pharmaceutical manufacturing.
Due to its ability to form a highly electrophilic sulfone ketone in situ, tetrahydrothiopyran-4-one is the ideal precursor for benchtop, metal-free epoxidation of olefins. It is particularly suited for industrial environments where avoiding heavy metal catalysts is required, enabling rapid reaction times and high turnover numbers [1].
In medicinal chemistry, this compound is the preferred five-carbon linker for synthesizing bioactive heterocycles and curcumin analogues. Its unique sulfur-mediated binding interactions and lipophilicity profile make it critical for developing potent androgen receptor inhibitors and other targeted anticancer therapeutics where cyclohexanone analogs fail to achieve necessary binding affinities [2].
Tetrahydrothiopyran-4-one is highly recommended for the scalable manufacturing of APIs, such as tapentadol. Its specific reactivity allows for multi-step synthetic routes that bypass column chromatography, making it a highly cost-effective choice for process chemists aiming to streamline downstream purification and reduce solvent waste [3].
Irritant